molecular formula C12H10BrNO3 B13995455 5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione CAS No. 64230-55-3

5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione

Cat. No.: B13995455
CAS No.: 64230-55-3
M. Wt: 296.12 g/mol
InChI Key: FIZXXYBUOJQEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are characterized by a unique spirocyclic structure, which involves the fusion of an indole ring with an oxane ring. The presence of a bromine atom at the 5-position of the indole ring further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione typically involves electrophilic aromatic substitution reactions. One common method is the bromination of indole derivatives using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position of the indole ring .

Industrial Production Methods

Industrial production of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the bromine atom enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole: A simpler derivative with similar bromination at the 5-position but lacking the spirocyclic structure.

    5-bromospiroindoline: Another spiroindole derivative with a different substitution pattern.

    5-bromobrassinin: A related compound with a spiro attached thiazoline ring

Uniqueness

5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the oxane ring and the bromine atom at the 5-position enhances its reactivity and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

64230-55-3

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione

InChI

InChI=1S/C12H10BrNO3/c13-7-3-4-9-8(6-7)12(11(16)14-9)5-1-2-10(15)17-12/h3-4,6H,1-2,5H2,(H,14,16)

InChI Key

FIZXXYBUOJQEIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2(C1)C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.